molecular formula C8H12OS B13835549 2-Propyl-3-formyldihydro-thiophene

2-Propyl-3-formyldihydro-thiophene

Cat. No.: B13835549
M. Wt: 156.25 g/mol
InChI Key: NGCUXOLYFJRHPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-3-formyldihydro-thiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-3-formyldihydro-thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Propyl-3-formyldihydro-thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-3-formyldihydro-thiophene involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Propylthiophene: Lacks the formyl group, resulting in different chemical reactivity and applications.

    3-Formylthiophene:

    2,3-Dipropylthiophene: Contains two propyl groups, which can affect its reactivity and applications.

Uniqueness

Its unique structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-propyl-2,3-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C8H12OS/c1-2-3-8-7(6-9)4-5-10-8/h4-8H,2-3H2,1H3

InChI Key

NGCUXOLYFJRHPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C=CS1)C=O

Origin of Product

United States

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